Fenspiride hydrochloride
Overview
Description
Fenspiride hydrochloride is an oxazolidinone spiro compound used in the treatment of certain respiratory diseases . It is approved for use in Russia for the treatment of acute and chronic inflammatory diseases of ENT organs and the respiratory tract, as well as for maintenance treatment of asthma . It possesses anti-allergic and anti-bronchoconstrictive properties .
Molecular Structure Analysis
The molecular structure of Fenspiride hydrochloride is characterized by the presence of an oxazolidinone spiro compound. The empirical formula is C15H20N2O2·HCl, and the molecular weight is 296.79 . The SMILES string representation is Cl.O=C1NCC2(CCN(CCc3ccccc3)CC2)O1 .Physical And Chemical Properties Analysis
Fenspiride hydrochloride is a white to almost white powder . It is used as an analytical standard for drug analysis . More specific physical and chemical properties might be found in specialized chemical databases or literature.Scientific Research Applications
Degradation Products Analysis
Fenspiride hydrochloride (FNS) is commonly used in liquid oral solutions for chronic inflammatory diseases. Research has focused on identifying its degradation products in such formulations. A study by Cioroiu et al. (2018) developed a chromatographic method to identify these degradation products, including fenspiride N-oxide (FNO) and 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP) in the presence of other compounds in the solution (Cioroiu et al., 2018).
Treatment of Chronic Obstructive Pulmonary Disease
Fenspiride has been evaluated for its effectiveness in treating chronic obstructive pulmonary disease (COPD). A study by Butorov Si and Muntianu Vi (2007) found that its application resulted in improved bronchoobstructive syndrome, external respiration parameters, and increased exercise tolerance, especially in patients with stable stage I COPD (Butorov Si & Muntianu Vi, 2007).
Anti-inflammatory Effects
A study conducted by Cunha et al. (1993) explored fenspiride's anti-inflammatory effects. It was found to inhibit neutrophil migration and exudation induced by endotoxin, suggesting its role in modulating inflammation through the inhibition of tumor necrosis factor release by macrophages (Cunha et al., 1993).
Pediatric Respiratory Infections
Fenspirid hydrochloride (Erespal syrup) has been studied for its efficacy and safety in treating preschool children diagnosed with severe acute respiratory syndrome (SARS). The study highlighted its clinical benefits, especially when included in the SARS treatment regimen from the first day, reducing main clinical symptoms and accelerating healing (Татьяна Евгеньевна Таранушенко et al., 2016).
Manufacturing Process
Pramanik et al. (2019) reported an efficient manufacturing process for fenspiride hydrochloride, highlighting the nitro-aldol condensation as a key reaction. This process demonstrates improved routes to key building blocks, avoiding hazardous reactions and achieving high purity (Pramanik et al., 2019).
Pharmacokinetics
The pharmacokinetics of fenspiride hydrochloride were studied in a phase I clinical trial by Montes et al. (2004). This study provided insights into its bioavailability, plasma clearance, and absorption characteristics, crucial for understanding its therapeutic efficacy (Montes et al., 2004).
Safety And Hazards
properties
IUPAC Name |
8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKFLLIUPUVONI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045770 | |
Record name | Fenspiride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26732623 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Fenspiride hydrochloride | |
CAS RN |
5053-08-7 | |
Record name | Fenspiride hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5053-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenspiride hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenspiride hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fenspiride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENSPIRIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832NBX878V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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